

Emodin-d4: A Technical Guide to its Certificate of Analysis and Specifications

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Compound of Interest

Compound Name: Emodin-d4

Cat. No.: B1141276

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and specifications for **Emodin-d4**, a deuterated analog of Emodin. **Emodin-d4** is a valuable tool in research and development, particularly as an internal standard for the quantitative analysis of Emodin in various biological matrices using mass spectrometry.^[1] Its stable isotope label allows for precise differentiation from the endogenous compound. This document outlines the typical quality control parameters, analytical methodologies, and relevant biological context for this compound.

Representative Certificate of Analysis

A Certificate of Analysis (CoA) for **Emodin-d4** is a critical document that ensures the identity, purity, and quality of the material. While specific values may vary between batches and suppliers, a typical CoA will include the following information.

Product Identification

Parameter	Specification
Product Name	Emodin-d4
Synonym(s)	1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione-d4; Frangula Emodin-d4[1][2]
CAS Number	132796-52-2
Molecular Formula	C ₁₅ H ₆ D ₄ O ₅ [2]
Molecular Weight	274.26 g/mol [2]

Physicochemical Properties

Parameter	Specification
Appearance	Brownish to Dark Orange Solid
Solubility	Soluble in DMSO and Dimethylformamide (DMF)
Storage Conditions	2-8°C Refrigerator, protected from light[3]

Analytical Specifications

Test	Method	Acceptance Criteria
Purity	HPLC	≥98%
Identity	Mass Spectrometry	Conforms to the expected mass [M-H] ⁻
Identity	¹ H-NMR	Conforms to the structure
Isotopic Purity	Mass Spectrometry	≥99% Deuterium incorporation

Experimental Protocols

The following are representative methodologies for the key analytical tests performed to certify a batch of **Emodin-d4**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of **Emodin-d4** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size) is typically used.^[4]
- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).^{[4][5]}
- Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.^[5]
- Detection: UV detection at wavelengths of 280 nm or 436 nm.^{[4][5]}
- Procedure: A solution of **Emodin-d4** is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of **Emodin-d4** is compared to the total area of all peaks in the chromatogram to calculate the purity.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique confirms the molecular weight of **Emodin-d4**, providing strong evidence of its identity.

- Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
- Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used.^[6]
- LC Conditions: Similar to the HPLC method described above to achieve chromatographic separation before introduction to the mass spectrometer.

- **Mass Analysis:** The mass spectrometer is set to monitor for the deprotonated molecule $[M-H]^-$. For **Emodin-d4**, the expected m/z would be approximately 273.
- **Procedure:** A dilute solution of the sample is infused or injected into the LC-MS system. The resulting mass spectrum should show a prominent peak corresponding to the expected mass of the deuterated compound. This method can also be used to confirm the isotopic purity by analyzing the distribution of isotopic peaks.

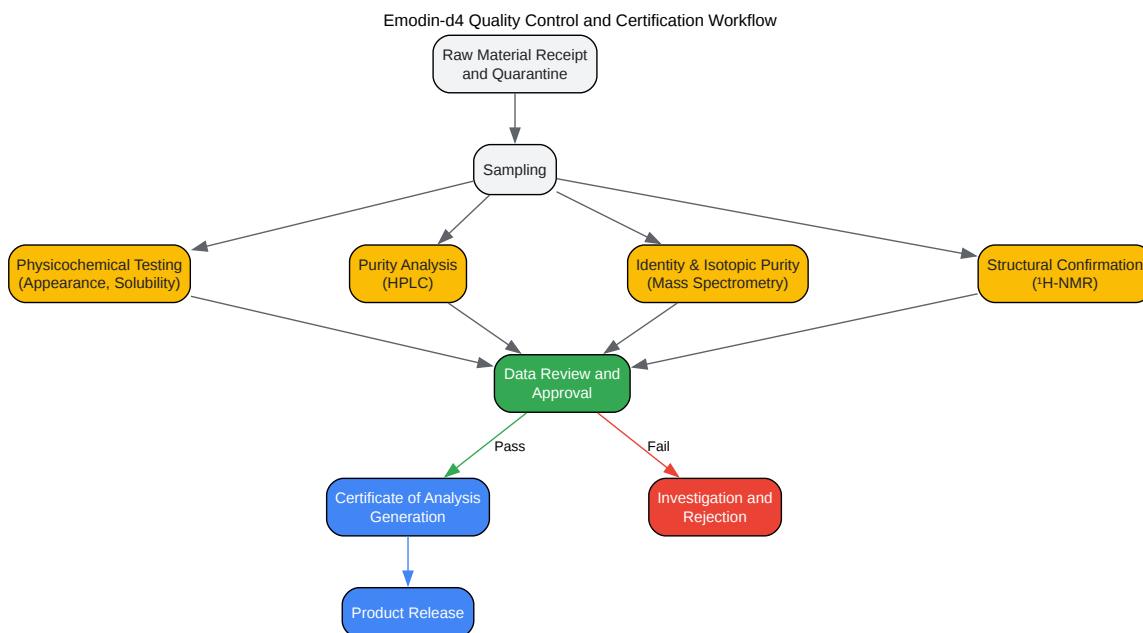
Structural Verification by Proton Nuclear Magnetic Resonance (^1H -NMR)

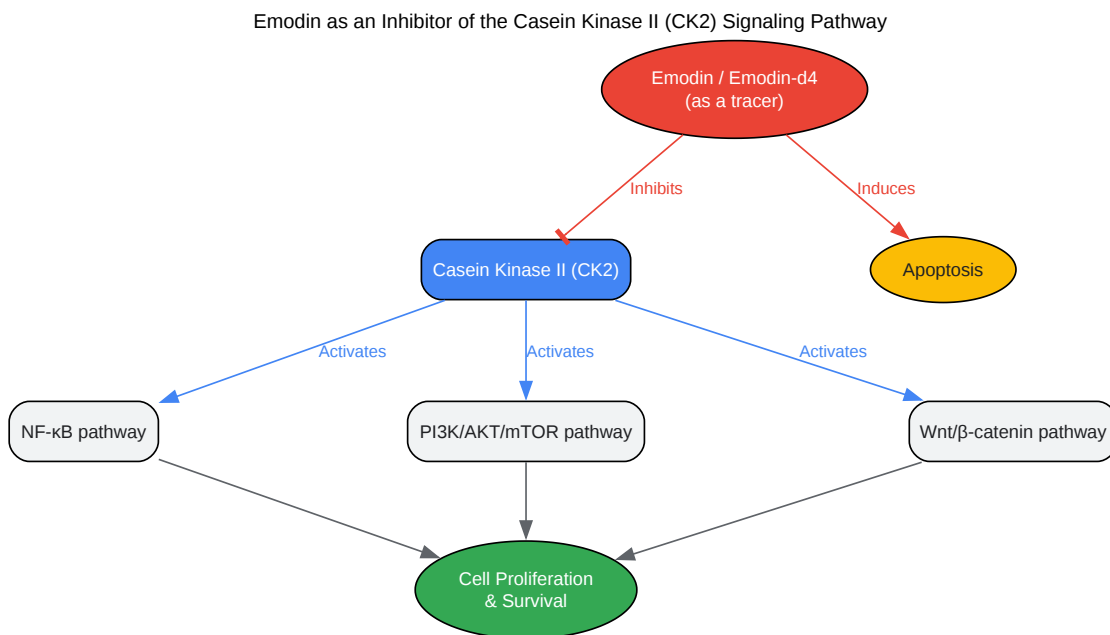
^1H -NMR spectroscopy is used to confirm the chemical structure of the molecule and the positions of deuterium labeling.

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as DMSO- d_6 or acetone- d_6 .
- **Procedure:** A small amount of the **Emodin-d4** sample is dissolved in the deuterated solvent. The ^1H -NMR spectrum is then acquired. The spectrum is expected to show the absence of signals at the positions where deuterium atoms have replaced protons in the Emodin structure. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.^[7]

Quality Control and Certification Workflow

The certification of a chemical standard like **Emodin-d4** involves a systematic workflow to ensure its quality and reliability.





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